2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo-
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Overview
Description
2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- is a brominated derivative of oxazine dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- typically involves the bromination of 2H-1,3-Oxazine-2,6(3H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxazine dione derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazine dione derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazine dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom may play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,6(3H)-dione: The non-brominated parent compound.
2H-1,3-Oxazine-2,6(3H)-dione, 5-chloro-: A chlorinated derivative with similar properties.
2H-1,3-Oxazine-2,6(3H)-dione, 5-fluoro-: A fluorinated derivative with distinct reactivity.
Uniqueness
2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
Properties
CAS No. |
60374-17-6 |
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Molecular Formula |
C4H2BrNO3 |
Molecular Weight |
191.97 g/mol |
IUPAC Name |
5-bromo-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C4H2BrNO3/c5-2-1-6-4(8)9-3(2)7/h1H,(H,6,8) |
InChI Key |
ZBJQFUQKUABOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC(=O)N1)Br |
Origin of Product |
United States |
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